N-[(3,5-difluorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
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Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2S/c1-3-16-6-8-20(9-7-16)28(14-17-11-18(23)13-19(24)12-17)31(29,30)21-5-4-10-27-15(2)25-26-22(21)27/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIXUPZDCYELLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3,5-Difluorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridine moiety and a sulfonamide group, contributing to its biological activity. The presence of the difluorophenyl and ethylphenyl substituents enhances its lipophilicity and potentially its bioavailability.
Biological Activity Overview
Research indicates that compounds with a triazole scaffold exhibit diverse biological activities including:
- Anticancer : Inhibitory effects on various cancer cell lines.
- Antimicrobial : Potential against bacterial and fungal strains.
- Anti-inflammatory : Modulation of inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Disruption of microbial cell wall synthesis | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Anticancer Activity
A study evaluating the anticancer properties of triazole derivatives found that compounds similar to this compound exhibited potent activity against human tumor cell lines such as HeLa and HCT116. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents .
Antimicrobial Properties
Research has demonstrated that triazole derivatives possess antimicrobial properties. For instance, compounds containing the triazole ring have shown effectiveness against various bacterial strains including resistant strains. The mechanism often involves the inhibition of cell wall synthesis or disruption of nucleic acid synthesis pathways .
Anti-inflammatory Effects
In vitro studies have indicated that this compound can modulate inflammatory responses by inhibiting specific cytokines involved in the inflammatory cascade. This suggests potential applications in treating inflammatory diseases .
Scientific Research Applications
Antimalarial Activity
Recent studies have demonstrated that compounds similar to N-[(3,5-difluorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exhibit promising antimalarial activity. A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides was synthesized and evaluated for their effectiveness against Plasmodium falciparum. Notably, compounds such as 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide showed an IC50 of 2.24 μM, indicating strong antimalarial potential .
Antifungal Activity
The compound's structural characteristics also suggest potential antifungal applications. Research has indicated that derivatives of pyridine-3-sulfonamides with triazole substituents demonstrate significant antifungal activity against various strains of Candida and Rhodotorula. Some derivatives exhibited greater efficacy than traditional antifungal agents like fluconazole .
Anticancer Properties
The anticancer potential of triazolo-pyridine compounds is another area of investigation. Studies have shown that certain derivatives can inhibit the growth of cancer cell lines significantly. For instance, compounds designed with similar scaffolds have displayed considerable growth inhibition percentages against various cancer types .
Case Study 1: Antimalarial Drug Development
A study conducted by researchers synthesized a library of triazolo-pyridine sulfonamides and screened them for antimalarial activity. The most promising candidates were further analyzed through molecular docking studies to understand their binding affinities to falcipain-2, a key enzyme in the malaria parasite's life cycle .
Case Study 2: Antifungal Screening
In another study focused on antifungal activity, a series of novel pyridine-3-sulfonamide derivatives were tested against clinical isolates of Candida. The results indicated that several compounds had MIC values lower than 25 µg/mL against Candida albicans, showcasing their potential as effective antifungal agents .
Q & A
Q. What are the key steps in synthesizing N-[(3,5-difluorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?
- Methodological Answer : The synthesis typically involves: (i) Sulfonamide formation : Reacting a triazolo[4,3-a]pyridine sulfonyl chloride intermediate with 3,5-difluorobenzylamine and 4-ethylaniline under basic conditions (e.g., NaH or K₂CO₃). (ii) Triazole ring construction : Cyclization via oxidative methods (e.g., NaOCl or iodine) of hydrazine intermediates, as described for analogous triazolo-pyridine systems . (iii) Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization. Key analytical tools include ¹H/¹³C NMR (to confirm substitution patterns) and HRMS (for molecular ion verification) .
Q. How is structural characterization of this compound performed, and what spectral markers are critical?
- Methodological Answer :
- ¹H NMR :
- Triazole protons : Resonances at δ 8.6–9.5 ppm (H-3 of triazole).
- Sulfonamide NH : Absent due to N-alkylation; confirmed by loss of δ 10–12 ppm signals.
- Aromatic regions : Split patterns for 3,5-difluorophenyl (δ 6.8–7.2 ppm, doublet of doublets) and 4-ethylphenyl (δ 7.2–7.4 ppm, multiplet) .
- FTIR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and triazole C=N at 1500–1600 cm⁻¹ .
- HRMS : Exact mass matching the molecular formula (e.g., [M+H]+ calculated for C₂₂H₂₁F₂N₄O₂S: 443.1382) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?
- Methodological Answer :
- Variable substituents : Synthesize analogs with modified fluorophenyl (e.g., 2,4-difluoro vs. 3,5-difluoro) or ethylphenyl groups (e.g., isopropyl replacement).
- Assay selection :
- Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., malaria Pfmrk kinase for antimalarial studies) using fluorescence polarization assays .
- Cellular permeability : Use Caco-2 monolayers to assess logP and P-gp efflux ratios.
- Statistical analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters with activity .
Q. What experimental strategies resolve contradictions in spectral data interpretation, such as overlapping aromatic signals in NMR?
- Methodological Answer :
- 2D NMR techniques : Utilize HSQC to link ¹H-¹³C correlations and NOESY to confirm spatial proximity of substituents (e.g., distinguishing 3,5-difluorophenyl from 4-ethylphenyl groups) .
- Isotopic labeling : Introduce ¹⁹F labels for clearer signal separation in crowded regions.
- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 09) .
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to variables like temperature (40–80°C), solvent (THF vs. DMF), and stoichiometry (1:1 to 1:2.5 amine:sulfonyl chloride).
- Flow chemistry : Adapt batch synthesis to continuous flow (e.g., using microreactors) for precise control of exothermic steps (e.g., triazole cyclization) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Data Contradiction & Validation
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate docking models : Check for protonation state errors (e.g., sulfonamide vs. deprotonated form) using molecular dynamics simulations (e.g., Desmond).
- Validate target engagement : Use SPR (Surface Plasmon Resonance) to measure binding kinetics directly, bypassing cellular variability .
- Control experiments : Test against off-target enzymes (e.g., human kinases) to confirm specificity .
Analytical & Biological Validation
Q. What protocols ensure reproducibility in biological assays for this compound?
- Methodological Answer :
- Standardized protocols : Follow NIH/WHO guidelines for antimalarial assays (e.g., 72-hour Plasmodium falciparum cultures with synchronized parasites) .
- Internal controls : Include reference inhibitors (e.g., chloroquine for malaria) and vehicle-only samples.
- Data normalization : Express activity as % inhibition relative to positive/negative controls, with triplicate repeats and CV < 15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
